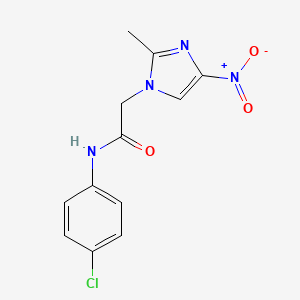
ethyl N-(1H-indol-3-ylmethyl)-N-methylglycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-(1H-indol-3-ylmethyl)-N-methylglycinate, also known as EMIM, is a chemical compound that has been extensively studied for its potential applications in scientific research. EMIM is a glycine derivative that contains an indole group, which makes it a versatile compound for use in various fields of research.
作用機序
The mechanism of action of ethyl N-(1H-indol-3-ylmethyl)-N-methylglycinate is not fully understood, but it is believed to be related to its ability to modulate the activity of certain enzymes and receptors in the body. ethyl N-(1H-indol-3-ylmethyl)-N-methylglycinate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. ethyl N-(1H-indol-3-ylmethyl)-N-methylglycinate has also been shown to bind to the serotonin receptor 5-HT1A, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
ethyl N-(1H-indol-3-ylmethyl)-N-methylglycinate has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. ethyl N-(1H-indol-3-ylmethyl)-N-methylglycinate has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, ethyl N-(1H-indol-3-ylmethyl)-N-methylglycinate has been shown to improve cognitive function and reduce anxiety in animal models.
実験室実験の利点と制限
One of the main advantages of using ethyl N-(1H-indol-3-ylmethyl)-N-methylglycinate in lab experiments is its versatility. ethyl N-(1H-indol-3-ylmethyl)-N-methylglycinate can be used in a wide range of research fields, including pharmacology, biochemistry, and neuroscience. Another advantage is its relatively low toxicity, which makes it a safe compound to use in lab experiments. However, one of the limitations of using ethyl N-(1H-indol-3-ylmethyl)-N-methylglycinate is its low solubility in water, which can make it difficult to use in certain experimental setups.
将来の方向性
There are several future directions for research on ethyl N-(1H-indol-3-ylmethyl)-N-methylglycinate. One area of interest is its potential therapeutic applications in the treatment of cancer and neurodegenerative diseases. Another area of interest is its potential use as a tool for studying the role of COX-2 and other enzymes and receptors in the body. Additionally, further research is needed to fully understand the mechanism of action of ethyl N-(1H-indol-3-ylmethyl)-N-methylglycinate and its potential side effects.
合成法
Ethyl N-(1H-indol-3-ylmethyl)-N-methylglycinate can be synthesized through a multi-step process that involves the reaction of glycine with ethyl chloroformate, followed by the addition of indole-3-carbinol and N-methylmorpholine. The final product is obtained by purification through column chromatography. The yield of this synthesis method is typically around 50%.
科学的研究の応用
Ethyl N-(1H-indol-3-ylmethyl)-N-methylglycinate has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. ethyl N-(1H-indol-3-ylmethyl)-N-methylglycinate has also been shown to have potential therapeutic applications in the treatment of diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
ethyl 2-[1H-indol-3-ylmethyl(methyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-3-18-14(17)10-16(2)9-11-8-15-13-7-5-4-6-12(11)13/h4-8,15H,3,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTKRDGTCUSSMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C)CC1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-[1H-indol-3-ylmethyl(methyl)amino]acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(1,3-benzothiazol-2-ylthio)methyl]-5-methylthiophene-2-carbaldehyde semicarbazone](/img/structure/B5858467.png)
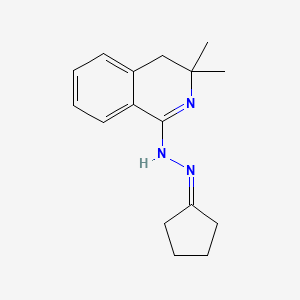
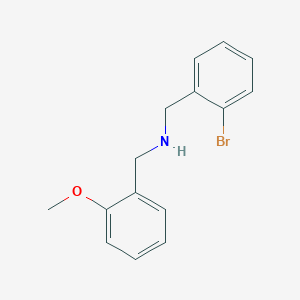
![1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5858508.png)
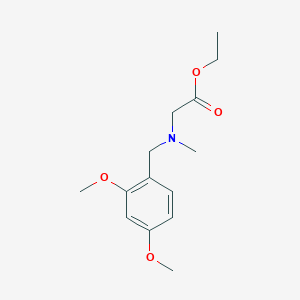
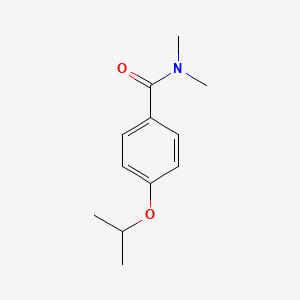
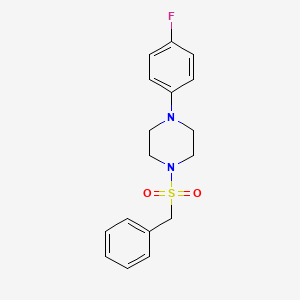
![4-[(4-bromo-3,5-dimethylphenoxy)acetyl]morpholine](/img/structure/B5858535.png)
![3-[({[(2-phenyl-4-quinolinyl)carbonyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B5858537.png)
![3-(2-hydroxyethyl)-6,6-dimethyl-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5858543.png)

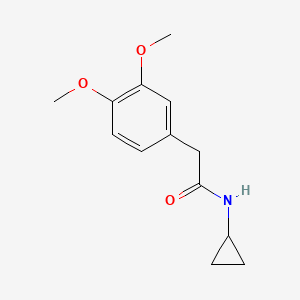
![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B5858566.png)
